molecular formula C16H21NO3 B7627949 4-(3-(2-Methylpiperidin-1-yl)-3-oxopropyl)benzoic acid

4-(3-(2-Methylpiperidin-1-yl)-3-oxopropyl)benzoic acid

Cat. No.: B7627949
M. Wt: 275.34 g/mol
InChI Key: ZDQVHEIXRRJOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(2-Methylpiperidin-1-yl)-3-oxopropyl)benzoic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products. The compound features a benzoic acid moiety linked to a piperidine ring via a propyl chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Methylpiperidin-1-yl)-3-oxopropyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and reagents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Methylpiperidin-1-yl)-3-oxopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or benzoic acid moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine or benzoic acid derivatives.

Scientific Research Applications

4-(3-(2-Methylpiperidin-1-yl)-3-oxopropyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(2-Methylpiperidin-1-yl)-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(2-Methylpiperidin-1-yl)-3-oxopropyl)benzoic acid is unique due to its specific structural features, including the combination of a piperidine ring and a benzoic acid moiety. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-4-2-3-11-17(12)15(18)10-7-13-5-8-14(9-6-13)16(19)20/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQVHEIXRRJOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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